Cas no 2097943-58-1 (2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid)

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
- 2097943-58-1
- AKOS026711243
- 2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butanoic acid
- F1907-6875
- 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid
-
- インチ: 1S/C13H23NO3/c1-2-11(13(16)17)14-6-5-12(15)10(8-14)7-9-3-4-9/h9-12,15H,2-8H2,1H3,(H,16,17)
- InChIKey: PQQPEDGPBBCKEI-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C(C(=O)O)CC)CC1CC1CC1
計算された属性
- せいみつぶんしりょう: 241.16779360g/mol
- どういたいしつりょう: 241.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 60.8Ų
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6875-10g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | C168716-500mg |
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic Acid |
2097943-58-1 | 500mg |
$ 365.00 | 2022-06-01 | ||
Life Chemicals | F1907-6875-0.5g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | C168716-1g |
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic Acid |
2097943-58-1 | 1g |
$ 570.00 | 2022-06-01 | ||
Life Chemicals | F1907-6875-1g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | C168716-100mg |
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic Acid |
2097943-58-1 | 100mg |
$ 95.00 | 2022-06-01 | ||
Life Chemicals | F1907-6875-0.25g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-6875-2.5g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-6875-5g |
2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid |
2097943-58-1 | 95%+ | 5g |
$2167.0 | 2023-09-07 |
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid 関連文献
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
3. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acidに関する追加情報
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid (CAS No. 2097943-58-1): An Emerging Compound in Medicinal Chemistry
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid (CAS No. 2097943-58-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclopropylmethyl and hydroxypiperidinyl moieties, has shown promise in various biological assays and preclinical studies, making it a subject of intense research interest.
The chemical structure of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid is particularly noteworthy for its combination of a cyclopropylmethyl group and a hydroxypiperidinyl ring. The cyclopropylmethyl moiety is known for its ability to modulate the lipophilicity and metabolic stability of molecules, while the hydroxypiperidinyl ring can enhance the compound's solubility and bioavailability. These properties make it an attractive candidate for drug development, especially in areas where these characteristics are crucial for therapeutic efficacy.
Recent studies have explored the pharmacological activities of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary in vivo studies have shown that it can reduce inflammation in animal models of arthritis, further supporting its therapeutic potential.
Beyond its anti-inflammatory properties, 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid has also been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings have opened up new avenues for exploring its use in neuroprotective therapies.
The metabolic stability of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid is another important aspect that has been studied. In vitro metabolic profiling using human liver microsomes has shown that this compound exhibits good metabolic stability, which is crucial for ensuring sustained therapeutic effects. This property is particularly advantageous in drug development, as it can reduce the need for frequent dosing and improve patient compliance.
In terms of safety, preliminary toxicology studies have indicated that 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid has a favorable safety profile. Acute and subchronic toxicity studies in rodents have not revealed any significant adverse effects at therapeutic doses, suggesting that it may be well-tolerated in humans. However, further extensive safety evaluations are necessary to fully understand its long-term effects.
The pharmacokinetic properties of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid have also been investigated to optimize its delivery and efficacy. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for developing oral formulations. These findings support its potential as a viable drug candidate for various therapeutic applications.
In conclusion, 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid (CAS No. 2097943-58-1) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features, combined with its anti-inflammatory and neuroprotective effects, make it an exciting candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover more about its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing treatments for various diseases.
2097943-58-1 (2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid) 関連製品
- 4430-41-5(1-Isothiocyanato-8-(methylsulfenyl)-octane)
- 1391732-73-2(benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate;hydrochloride)
- 923916-22-7(N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 1487423-18-6(1-2-(2-nitrophenyl)ethylcyclopropan-1-amine)
- 2171369-94-9(3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid)
- 13196-10-6(1-benzofuran-5-ol)
- 2549006-68-8(N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 2196077-53-7(1-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-2-propen-1-one)
- 147279-99-0(Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate)
- 193465-78-0(methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)




